Cyclamiretin D

Description

Botanical Sources and Geographic Distribution

Cyclamiretin D is primarily found within specific species of the Cyclamen and Primula genera, both belonging to the Primulaceae family.

Cyclamen coum, also known as the Persian violet, is a perennial herbaceous plant. researchgate.netgardenia.net It is native to regions surrounding the Caucasus and Crimea. researchgate.net Research has confirmed the presence of this compound in the tubers of Cyclamen coum. researchgate.netresearchgate.netphcogj.comphcogj.com

Cyclamen hederifolium, the ivy-leaved cyclamen, is a hardy and vigorous species native to the Mediterranean region, from southern France to western Turkey. wikipedia.orggardenia.net Studies have shown that the hydrolysis of cyclamin, a major saponin (B1150181) in Cyclamen hederifolium, yields this compound. sci-hub.sethieme-connect.comthieme-connect.com

Cyclamen graecum is another Mediterranean species. researchgate.net Similar to C. hederifolium, the primary saponin in C. graecum is cyclamin, which upon hydrolysis, produces this compound. sci-hub.sethieme-connect.comresearchgate.net

Table 1: Geographic Distribution of Key Cyclamen Species

| Species | Native Geographic Distribution |

| Cyclamen coum | Caucasus, Crimea researchgate.net |

| Cyclamen hederifolium | Mediterranean region (Southern France to Western Turkey) wikipedia.org |

| Cyclamen graecum | Mediterranean region researchgate.net |

Primula denticulata, commonly known as the drumstick primula, is found in shady places and open slopes in mountain zones. tandfonline.com This species is a known source of various triterpenoids. tandfonline.com The triterpenoid (B12794562) sapogenin pridentigenin E, isolated from Primula denticulata, has been identified as dihydrothis compound. researchgate.net Furthermore, acid hydrolysis of saponins (B1172615) from this plant has been shown to yield this compound. tandfonline.comjcsp.org.pk

While the primary sources of this compound are within the Cyclamen and Primula genera, ongoing phytochemical research may identify its presence in other related plant genera within the Primulaceae family.

Extraction Techniques from Plant Biomass

The isolation of this compound from plant material involves the extraction of its precursor saponins followed by hydrolysis.

The initial step in obtaining this compound is the extraction of saponins from the plant biomass, typically the tubers in Cyclamen species and the whole plant or leaves in Primula species. researchgate.netphcogj.comtandfonline.com Solvent extraction is a common method, and its efficiency is dependent on the choice of solvent. mdpi.comvinanhatrang.com

Methanol (B129727) is frequently used for the extraction of saponins. phcogj.comtandfonline.com For instance, dried and powdered plant material can be refluxed with methanol. tandfonline.com The resulting extract is then concentrated. Further processing often involves partitioning the extract between n-butanol and water, with the saponins concentrating in the n-butanol layer. tandfonline.com

The optimization of extraction conditions is crucial for maximizing the yield. phcogres.com Factors such as the type of solvent, solvent-to-solid ratio, extraction time, and temperature all influence the efficiency. encyclopedia.pubcabidigitallibrary.org Studies on related compounds have shown that methanol can be a superior extraction solvent compared to others like ethanol (B145695) and acetone (B3395972) for certain saponins. Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are being explored to improve extraction speed and reduce solvent consumption. mdpi.comencyclopedia.pub

Once the crude saponin mixture is obtained, acid hydrolysis is employed to cleave the sugar moieties and release the aglycone, this compound. sci-hub.sejcsp.org.pk This is typically achieved by refluxing the saponin extract with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). sci-hub.setandfonline.com

Table 2: Comparison of Conventional and Modern Extraction Techniques

| Technique | Principle | Advantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. mdpi.com | Thorough extraction. |

| Maceration | Soaking the plant material in a solvent at room temperature. ksu.edu.sa | Simple and requires minimal equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. encyclopedia.pub | Reduced extraction time and solvent consumption. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. mdpi.com | Increased efficiency and can be performed at lower temperatures. |

The concentration of this compound precursors can vary between different parts of the plant. In Cyclamen species, the tubers are the primary source for the isolation of saponins that yield this compound. researchgate.netresearchgate.netphcogj.com Research indicates that the content of these precursor saponins can be highest in the tubers, regardless of the plant's developmental stage. phcogj.com

For Primula denticulata, studies have utilized both the whole plant and the leaves for extraction. tandfonline.comresearchgate.net A comparative analysis of the yield from different plant parts, such as leaves, stems, and roots, would be necessary to determine the most abundant source of the precursor saponins for this compound. Such studies have been conducted on other plant species to optimize the yield of bioactive compounds. mdpi.com The yield can be influenced by various factors, including the specific plant part, the geographical location of the plant, and the cultivation methods used. frontiersin.orgmdpi.com

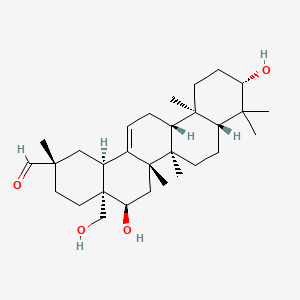

Structure

3D Structure

Properties

CAS No. |

5172-35-0 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carbaldehyde |

InChI |

InChI=1S/C30H48O4/c1-25(2)21-9-12-28(5)22(27(21,4)11-10-23(25)33)8-7-19-20-15-26(3,17-31)13-14-30(20,18-32)24(34)16-29(19,28)6/h7,17,20-24,32-34H,8-16,18H2,1-6H3/t20-,21-,22+,23-,24+,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

QKTVVYNZVLXBAT-TVFWEJSYSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H](C1)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@H]2O)C)C)(C)C)O)C)CO)C=O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C5(C4CC(CC5)(C)C=O)CO)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Isolation and Purification Strategies for Saponins (B1172615) and Sapogenins

The isolation of Cyclamiretin D is intrinsically linked to the extraction and purification of its parent saponins. ontosight.ai Saponins are high-molecular-weight glycosides that are generally extracted using polar solvents. wikipedia.org The general strategy involves initial solvent extraction from plant material, followed by purification using various chromatographic methods. ontosight.ai Finally, to obtain the aglycone this compound, the purified saponins undergo hydrolysis to cleave the sugar moieties.

Chromatography is a crucial step for separating the complex mixture of saponins obtained after initial extraction. ontosight.ai The choice of chromatographic technique depends on the polarity and structural similarity of the compounds in the mixture. bnmv.ac.in

Silica (B1680970) Gel Column Chromatography : This is a common method used for the initial fractionation of the crude extract. ird.frresearchgate.net In the isolation of saponins from Myrsine pellucida, the ethanolic extract was subjected to chromatographic purification on a silica gel column. ird.fr The stationary phase, silica gel, is polar, and separation occurs based on the differential adsorption of the compounds. bnmv.ac.in A mobile phase, typically a mixture of solvents with increasing polarity, is used to elute the compounds from the column. libretexts.org

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is essential for the fine purification of saponins. researchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, in the purification of saponins from Myrsine pellucida, reverse-phase C18 column chromatography was employed for final purification. ird.fr This method is highly efficient for separating structurally similar saponins from each other.

The following table summarizes the chromatographic techniques used in the isolation of this compound precursors.

| Chromatographic Technique | Stationary Phase | Purpose | Reference |

| Column Chromatography | Silica Gel | Initial purification of crude saponin (B1150181) extract | ird.fr |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Further purification of saponin fractions | ird.fr |

| Reverse Phase HPLC | C18 | Final purification of individual saponins | ird.fr |

| Fast Centrifugal Partition Chromatography | N/A | Fractionation of methanolic extract | researchgate.net |

Once the saponins containing the this compound core are isolated and purified, the final step is to cleave the glycosidic bonds to release the aglycone. This is typically achieved through hydrolysis.

Acidic Hydrolysis : This is the most common method for deriving sapogenins from saponins. nih.gov The process involves treating the purified saponin with an acid. A study on Ardisia pusilla reported the use of acidic hydrolysis on a saponin fraction (Saponin I) to yield five different sapogenins, one of which was identified as this compound. nih.gov A specific protocol for aglycone isolation involves treating the saponin with 2M HCl in a dioxane-water mixture at elevated temperatures (e.g., 80°C) for several hours, which effectively cleaves the sugar chains to yield the aglycone with high efficiency. This chemical transformation is a key step in making this compound available for structural elucidation and further research. ontosight.ainih.gov

Chemical Structural Elucidation and Characterization

Core Triterpenoid (B12794562) Skeleton Analysis (Oleanene Framework)

Cyclamiretin D possesses a pentacyclic triterpenoid core based on the oleanene skeleton. sci-hub.st Specifically, it is identified as 3β,16α,28-trihydroxyolean-12-en-30-al. sci-hub.st The oleanene framework is a common structural motif in triterpenoids, characterized by a five-ring system. The numbering of the carbon atoms follows the standard convention for this class of compounds.

Glycosylation Patterns and Linkage Analysis in Precursor Saponins (B1172615)

This compound exists in nature as the aglycone (non-sugar) part of more complex molecules called saponins. These saponins are glycosides, meaning they have one or more sugar chains attached to the this compound core. The sugar chains are typically linked to the hydroxyl group at the C-3 position of the aglycone. ird.fr

For instance, a saponin (B1150181) isolated from Myrsine pellucida was identified as 3-O-(β-D-xylopyranosyl(1→2) β-D-glucopyranosyl(1→4) [β-D-glucopyranosyl(1→2)] α-L-arabinopyranosyl) this compound. ird.fr In this complex structure, a branched sugar chain consisting of xylose, glucose, and arabinose is attached to the C-3 hydroxyl group of this compound. ird.fr The elucidation of these intricate glycosylation patterns and the specific linkages between the sugar units is accomplished through techniques such as acid hydrolysis to break the glycosidic bonds and advanced NMR spectroscopy to determine the connectivity. rsc.org

Stereochemical Features and Absolute Configuration Determination

The stereochemistry of this compound is a critical aspect of its chemical identity. The hydroxyl groups at positions C-3 and C-16 have specific spatial orientations, denoted as β and α, respectively. sci-hub.st The determination of the absolute configuration of the chiral centers within the molecule is often achieved through a combination of NMR spectroscopy and comparison with known compounds. researchgate.net Techniques such as the application of Marfey's method and circular dichroism spectroscopy can also be employed to establish the absolute stereochemistry of the molecule and its glycosides. researchgate.net

Comparative Structural Analysis with Related Cyclamiretins

Understanding the structure of this compound is enhanced by comparing it with other closely related cyclamiretins.

Cyclamiretin A is a structurally similar triterpenoid sapogenin. researchgate.net A key difference between Cyclamiretin A and this compound can be the functionalities at certain carbon positions. ird.fr Cyclamiretin A has been isolated from various plant species, including those of the genus Ardisia. researchgate.net Numerous saponins containing Cyclamiretin A as the aglycone have been identified, often with complex sugar chains attached at the C-3 position. researchgate.net

Cyclamiretin C is another related compound that exists as an internal hemiacetal. thieme-connect.comcapes.gov.br This means that a hydroxyl group within the molecule has reacted with a carbonyl group to form a cyclic hemiacetal structure. pdx.edu The formation of Cyclamiretin C is a result of an intramolecular reaction. Examination of the NMR spectra of the cyclamiretins has been crucial in identifying the internal hemiacetal structure of Cyclamiretin C. thieme-connect.comcapes.gov.br

Spectroscopic Characterization (e.g., 1D and 2D NMR, Mass Spectrometry, Infrared Spectroscopy)

A suite of spectroscopic techniques is indispensable for the structural elucidation of this compound. researchgate.netresearchgate.netjcsp.org.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (such as COSY, HMQC, and HMBC) experiments are used to map out the carbon skeleton and the placement of protons and functional groups. sci-hub.stird.frresearchgate.net For example, the ¹³C NMR spectrum of this compound shows characteristic signals for the 30 carbon atoms of the oleanene framework, including those of the aldehyde group and the carbons bearing hydroxyl groups. sci-hub.stresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. ird.frresearchgate.net Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the elemental composition and confirm the molecular formula. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups. researchgate.netjcsp.org.pk In this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups and the aldehyde (C=O) group. jcsp.org.pk

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹H NMR | Signals for methyl groups, olefinic proton at C-12, protons on carbons bearing hydroxyl groups, and an aldehyde proton. researchgate.netjcsp.org.pk |

| ¹³C NMR | Resonances for 30 carbons, including signals for the C-3, C-16, and C-28 carbons bearing hydroxyl groups, and a downfield signal for the C-30 aldehyde carbon. sci-hub.stresearchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. jcsp.org.pk |

| Infrared Spectroscopy | Absorption bands for hydroxyl groups (around 3400 cm⁻¹) and an aldehyde carbonyl group (around 1710-1720 cm⁻¹). jcsp.org.pk |

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Origins of the Cyclamiretin D Aglycone

The formation of this compound, the aglycone (non-sugar) core of certain saponins (B1172615), is a multi-step process originating from fundamental isoprenoid metabolism in plants. nih.gov

The biosynthesis of all triterpenoid (B12794562) saponins begins with the cyclization of 2,3-oxidosqualene (B107256), a linear hydrocarbon derived from the cytosolic mevalonate (B85504) pathway. nih.govnih.gov This cyclization is a critical branch point between primary metabolism (sterol synthesis) and secondary metabolism (triterpenoid synthesis). nih.govresearchgate.net The enzyme oxidosqualene cyclase (OSC) catalyzes this step, forming various triterpenoid skeletons. nih.gov For this compound, which is based on an oleanane-type structure, the key precursor is β-amyrin, produced by the action of β-amyrin synthase. nih.govnih.govresearchgate.net

Once the β-amyrin backbone is formed, it undergoes a series of modifications, primarily oxidation and glycosylation, to create a diverse array of saponin (B1150181) glycosides. nih.govresearchgate.net These reactions are catalyzed by specific enzyme families.

The structural diversity of triterpenoid aglycones like this compound is generated through modifications of the initial backbone. nih.gov Key enzyme families involved in this process include:

Cytochrome P450 Monooxygenases (P450s or CYPs): This large family of enzymes is responsible for catalyzing site-specific oxidations on the triterpene skeleton. nih.govresearchgate.net These modifications can include hydroxylation, carboxylation, and other oxidative reactions at various carbon positions (e.g., C-16, C-23, C-28), which are crucial for forming the final sapogenin structure. nih.govnih.govresearchgate.net For instance, the enzyme CYP716A12 is known to catalyze the carboxylation of β-amyrin at the C-28 position to yield oleanolic acid, a common sapogenin. nih.gov Similar enzymatic steps are proposed for the formation of the specific functional groups present on the this compound molecule.

UDP Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the aglycone backbone at specific positions. researchgate.netnih.gov While this compound is the aglycone itself, its existence in nature is as part of a parent saponin glycoside. UGTs would catalyze the attachment of sugar chains that are later removed to yield the free aglycone. researchgate.net

The precise sequence of these enzymatic reactions leads to the formation of the specific saponin precursor from which this compound is ultimately derived.

Microbial and Enzymatic Biotransformation of Saponin Precursors

Saponins often undergo significant structural changes after they are synthesized by the plant, particularly in the gastrointestinal tract of animals or through microbial action in the environment. nih.govresearchgate.net This biotransformation is critical, as the resulting secondary saponins or aglycones can have different bioavailability and biological activity compared to the parent compounds. nih.govresearchgate.net

In vitro studies are essential for understanding the metabolic fate of saponins. nih.gov Research using microbial fermentation or incubation with specific enzymes has become a primary method to produce active secondary saponins on a larger scale due to high specificity and mild reaction conditions. nih.govnih.gov

Such studies typically involve incubating a parent saponin with a specific microorganism, a mixture of gut microbes, or purified enzymes. nih.gov The resulting metabolites are then identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov For example, studies on ginsenosides (B1230088) (triterpenoid saponins from ginseng) have shown that microbial transformation primarily involves the stepwise hydrolysis of sugar chains, leading to the formation of rare, more easily absorbed secondary saponins. nih.govresearchgate.net Similar deglycosylation pathways are the proposed mechanism for releasing this compound from its parent saponin.

Table 1: Examples of Metabolites Identified from In Vitro Saponin Biotransformation

| Parent Saponin | Transforming Agent | Key Metabolites | Transformation Type |

|---|---|---|---|

| Ginsenoside Rb1 | Lactobacillus sp. | Gypenoside XVII, Compound K | Stepwise Deglycosylation |

| Dioscin | Penicillium lilacinum | Trillin, Diosgenin | Deglycosylation |

This table presents generalized findings from saponin biotransformation studies to illustrate the process. nih.gov

The gut microbiota plays a crucial role in the metabolism of saponins. researchgate.net Most saponins have high molecular weights and poor absorption in the intestine. researchgate.net However, the diverse array of enzymes, particularly hydrolases, produced by intestinal flora can cleave the sugar moieties from the saponin structure. nih.gov

This deglycosylation is the main metabolic transformation for saponins within the gut. nih.govnih.gov The process is a step-by-step hydrolysis of the sugar chains, which converts large saponin molecules into smaller, more readily absorbable molecules like secondary glycosides or the final aglycone (sapogenin). nih.govnih.gov This transformation is often necessary for the saponin to exert its biological effects, as the aglycone may be the primary bioactive compound. researchgate.net The biotransformation of saponins by intestinal flora can therefore significantly enhance their bioavailability and modulate their pharmacological activity. nih.govnih.gov

Biogenetic Relationship to Other Triterpenoid Sapogenins

This compound shares a common biogenetic origin with a vast family of other triterpenoid sapogenins. Their relationship is rooted in the initial cyclization of 2,3-oxidosqualene and the subsequent divergent modifications of the resulting triterpene skeletons. nih.govresearchgate.net

The primary skeletons, such as oleanane (B1240867) (from β-amyrin), ursane (B1242777) (from α-amyrin), and dammarane, serve as platforms. nih.govresearchgate.net The specific sapogenin that is formed depends on the array of P450s and other modifying enzymes present in a particular plant species. nih.gov Therefore, sapogenins like oleanolic acid, gypsogenic acid, and this compound can be considered biochemical cousins, all derived from the β-amyrin skeleton but distinguished by the pattern of oxidation (hydroxylation, carboxylation) at different positions on the core ring structure. This shared biosynthetic framework explains the structural similarities and variations observed across the oleanane-type triterpenoid sapogenins.

Table of Mentioned Compounds

| Compound Name |

|---|

| α-amyrin |

| β-amyrin |

| Compound K |

| This compound |

| Dioscin |

| Diosgenin |

| Ginsenoside Rb1 |

| Gypenoside XVII |

| Gypsogenic acid |

| Oleanolic acid |

| Saikosaponins |

| Trillin |

Synthetic Approaches and Chemical Derivatization

Aglycone Synthesis and Functional Group Transformations

The synthesis of a complex polycyclic aglycone, the non-sugar core of a saponin (B1150181), is a significant undertaking that requires sophisticated synthetic strategies. thieme.denih.gov While the total synthesis of Cyclamiretin D's specific aglycone is not widely documented, general approaches to similar intricate natural products involve a combination of powerful carbon-carbon bond-forming reactions and precise functional group manipulations. nih.gov Key strategies would likely involve the convergent assembly of smaller, functionalized ring systems to build the complete carbocyclic framework. thieme.de

Functional group transformations are essential for managing the reactivity and stereochemistry of the numerous functional groups present on the aglycone scaffold. ub.eduimperial.ac.uk These transformations must be highly selective to avoid unwanted side reactions on the complex molecule. Key interconversions would include the oxidation of alcohols to ketones or aldehydes, the reduction of carbonyls to alcohols with stereocontrol, and the protection and deprotection of hydroxyl groups at various stages of the synthesis. imperial.ac.ukresearchgate.net

Below is a table summarizing key functional group transformations relevant to the synthesis of a complex aglycone like that of this compound.

| Transformation | Reagent(s) / Condition(s) | Purpose in Synthesis |

| Alcohol Oxidation | PCC, DMP, Swern Oxidation | Formation of ketones or aldehydes for further C-C bond formation or modification. |

| Ketone/Aldehyde Reduction | NaBH4, LiAlH4, L-Selectride | Stereoselective formation of hydroxyl groups. |

| Hydroxyl Group Protection | Silyl ethers (TMS, TBDPS), Benzyl ethers (Bn), Acetals | Masking reactive hydroxyl groups to allow for selective reactions elsewhere in the molecule. |

| Hydroxyl Group Activation | Tosylation (TsCl), Mesylation (MsCl) | Conversion of alcohols into good leaving groups for substitution reactions. ub.edu |

| Olefin Synthesis | Wittig reaction, Horner-Wadsworth-Emmons reaction | Introduction of carbon-carbon double bonds for further functionalization (e.g., epoxidation, dihydroxylation). |

Strategies for Controlled Glycosylation in Cyclamiretin Analogs

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step that significantly influences the biological activity and physicochemical properties of saponins (B1172615). Achieving controlled glycosylation with specific stereochemistry and linkage is a major synthetic challenge. nih.gov Strategies for the synthesis of this compound analogs can be broadly categorized into chemical and enzymatic methods.

Chemical glycosylation typically involves the activation of a glycosyl donor (a sugar with a leaving group at the anomeric position) and its reaction with a hydroxyl group on the aglycone acceptor. The choice of glycosyl donor, promoter, and reaction conditions is crucial for controlling the stereochemical outcome (α or β) of the newly formed glycosidic bond. nih.govnih.gov

Enzymatic glycosylation, utilizing enzymes such as glycosyltransferases (GTs), offers remarkable regio- and stereoselectivity. These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to a specific hydroxyl group on an acceptor molecule. This approach can overcome many of the selectivity challenges associated with chemical methods.

A comparison of these two primary glycosylation strategies is presented in the table below.

| Feature | Chemical Glycosylation | Enzymatic Glycosylation |

| Selectivity | Can be challenging to control regio- and stereoselectivity, often requiring protecting groups. chemrxiv.org | High regio- and stereoselectivity, often obviating the need for protecting groups. |

| Reaction Conditions | Often requires harsh conditions (strong acids/bases, extreme temperatures). | Mild, physiological conditions (neutral pH, aqueous solutions). |

| Substrate Scope | Broad substrate scope for both donor and acceptor. | Often limited to specific donor and acceptor substrates recognized by the enzyme. |

| Scalability | Generally more straightforward to scale up for industrial production. | Can be more complex to scale up due to enzyme production and stability issues. |

Semi-synthetic Modifications and Design of Novel Derivatives

Semi-synthesis, which uses the naturally occurring compound as a starting material, is a powerful strategy for generating novel derivatives of this compound. nih.govmdpi.com This approach leverages the complex, stereochemically rich core provided by nature and focuses on the selective modification of its functional groups. The primary targets for modification are typically the hydroxyl groups on the aglycone and the sugar residues. researcher.life

The goals of semi-synthetic modification are diverse and include:

Enhancing Biological Activity: Small structural changes can lead to significant improvements in potency or selectivity for a biological target.

Improving Physicochemical Properties: Modifications can be made to increase water solubility, improve stability, or enhance oral bioavailability. researcher.life

Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives helps to elucidate which parts of the molecule are essential for its biological effects.

Common semi-synthetic modifications include:

Esterification/Acylation: Converting hydroxyl groups to esters can alter lipophilicity and membrane permeability. nih.gov

Etherification: Formation of ethers can improve stability and modify hydrogen-bonding capabilities.

Oxidation/Reduction: Interconversion of hydroxyl and carbonyl groups can probe the importance of these functionalities for activity.

Glycosidic Bond Modification: Altering the sugar units or their linkages can have a profound impact on biological activity.

The table below outlines potential semi-synthetic modifications and their rationale.

| Modification Type | Example Reaction | Potential Rationale |

| Esterification | Reaction with an acid chloride or anhydride | Increase lipophilicity, create prodrugs. |

| Etherification | Williamson ether synthesis | Increase metabolic stability, modulate hydrogen bonding. |

| Amidation | Coupling with amines (after oxidation to a carboxylic acid) | Introduce new interaction points for biological targets. |

| Glycodiversification | Enzymatic or chemical attachment of different sugar units | Modulate solubility and biological recognition. |

Strategic Utility of this compound in Complex Organic Synthesis

Beyond its potential as a biologically active agent, the complex and stereochemically defined structure of this compound makes it an attractive starting point, or "chiral building block," for the synthesis of other complex molecules. In this context, the natural product serves as a scaffold, providing a rigid and predictable three-dimensional framework upon which new functionality can be built.

The strategic utility of this compound in this role would stem from several key features:

Stereochemical Richness: The multiple stereocenters of the aglycone are pre-defined, saving numerous steps that would be required to set them in a total synthesis.

Functional Group Handles: The hydroxyl groups and other functionalities distributed across the scaffold provide convenient points for chemical elaboration and the attachment of other molecular fragments.

Rigid Conformation: The rigid ring system provides a predictable platform for orienting appended substituents in three-dimensional space, which is valuable in the design of molecules intended to interact with specific biological targets like enzymes or receptors.

By selectively modifying or cleaving parts of the this compound molecule, synthetic chemists could potentially access novel molecular architectures that would be difficult to create from simpler starting materials. This approach, often termed "diverted total synthesis," leverages the structural complexity of natural products to accelerate the discovery of new chemical entities.

Biological Activities: Preclinical and in Vitro Investigations

Broad-Spectrum Biological Activities Associated with Cyclamiretin D-Containing Extracts

Extracts derived from the tubers of various Cyclamen species, which are rich sources of saponins (B1172615) that yield this compound upon hydrolysis, have demonstrated a range of biological activities. dntb.gov.ua These extracts are known to contain a variety of bioactive compounds, including triterpene saponins and glycosides. researchgate.net The primary active components are considered to be saponins, which are recognized for their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govicm.edu.pl

The biological and pharmacological properties of these extracts are attributed to their complex mixture of secondary metabolites. nih.gov The amphiphilic nature of the saponins within these extracts allows them to interact with cell membranes, which is a key aspect of their biological action. icm.edu.pl This interaction can lead to increased membrane permeability, a mechanism linked to their cytotoxic and antimicrobial effects. icm.edu.plresearchgate.net Research into various Cyclamen species, such as Cyclamen coum, Cyclamen persicum, and Cyclamen pseudibericum, confirms that their extracts possess significant cytotoxic and pro-apoptotic capabilities. nih.govnih.govnih.gov These findings underscore the potential of this compound-containing natural extracts as a source for novel bioactive compounds. waocp.org

In Vitro Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of extracts containing this compound precursors has been a primary focus of in vitro investigation, demonstrating notable effects against various cancer cell lines.

Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, HT-29, A549, HeLa, U87 MG)

In vitro studies have confirmed the cytotoxic effects of Cyclamen extracts across a range of human cancer cell lines. An extract from Cyclamen coum was shown to induce dose-dependent cell death in both HeLa (cervical cancer) and H1299 (non-small cell lung cancer) cell lines. nih.govwaocp.org Specifically, the IC50 values were calculated to be 8.61 µg/ml for HeLa and 9.52 µg/ml for H1299 cells. waocp.org

Similarly, extracts from Cyclamen persicum displayed significant anticancer activity against the HT29 colon cancer cell line and the MCF-7 breast cancer cell line. nih.gov Furthermore, a saponin-rich extract from Cyclamen pseudibericum exhibited a potent cytotoxic effect on A549 non-small cell lung cancer cells, with a determined half-minimal inhibitory concentration (IC50) of 41.64 ± 2.35 µg/mL. nih.gov The saponin (B1150181) cyclamin, which is structurally related to the saponins that contain this compound, has also demonstrated cytotoxic activity against HCT 116 and HT-29 human colorectal cancer cells. researchgate.net

| Extract/Compound Source | Cancer Cell Line | Effect | IC50 Value |

|---|---|---|---|

| Cyclamen coum Extract | HeLa (Cervical Cancer) | Cytotoxic | 8.61 µg/ml |

| Cyclamen coum Extract | H1299 (Lung Cancer) | Cytotoxic | 9.52 µg/ml |

| Cyclamen persicum Extract | HT29 (Colon Cancer) | Anticancer Activity | Not specified |

| Cyclamen persicum Extract | MCF-7 (Breast Cancer) | Anticancer Activity | Not specified |

| Cyclamen pseudibericum Saponin-Rich Extract | A549 (Lung Cancer) | Cytotoxic | 41.64 ± 2.35 µg/mL |

| Cyclamin (Saponin) | HT-29 (Colon Cancer) | Cytotoxic | Not specified |

Inhibition of Cell Proliferation

The antiproliferative effects of this compound-related compounds are a key component of their anticancer activity. The saponin cyclamin has been shown to synergistically enhance the growth inhibitory effect of various chemotherapeutic drugs in human liver cancer cells (Bel-7402 and HepG2). nih.gov This suggests that compounds like this compound may not only act directly to inhibit proliferation but could also serve as chemosensitizers. The mechanism for this inhibition is often linked to the modulation of the cell cycle. nih.gov

Induction of Apoptosis Pathways

A primary mechanism through which Cyclamen extracts exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Treatment with Cyclamen coum extract was found to induce apoptosis in both HeLa and H1299 cells, as confirmed by TUNEL assay. waocp.org The pro-apoptotic effect was observed to be more pronounced in the HeLa cell line. waocp.org

Studies on the related saponin, cyclamin, provide further insight into the specific molecular pathways involved. The induction of apoptosis by cyclamin is associated with the activation of caspase-3, -8, and -9. nih.gov Furthermore, it modulates the balance of pro- and anti-apoptotic proteins by upregulating the Bax/Bcl-2 ratio, which facilitates the release of mitochondrial cytochrome c, a key event in the intrinsic apoptosis pathway. nih.gov

Cell Cycle Modulation (e.g., S-phase arrest)

In addition to inducing apoptosis, this compound-related saponins can modulate the cell cycle. Flow cytometric analysis has shown that cyclamin can enhance the cell cycle arrest induced by chemotherapeutic agents. nih.gov The mechanism involves the upregulation of cyclin-dependent kinase 2 (CDK2) and cell division cycle 25 homolog A (CDC25A) expression levels, which can disrupt normal cell cycle progression and halt proliferation. nih.gov While some compounds induce arrest at the G1 or G2/M phases, the specific phase of arrest can be cell-type and compound dependent. nih.govnih.govfrontiersin.org

Immunomodulatory Properties

While saponins as a class are known to possess immunomodulatory activities, specific preclinical and in vitro data on the immunomodulatory properties of this compound or its parent saponins are not extensively detailed in the current body of scientific literature. The ability of saponins to interact with immune cells and modulate inflammatory responses is an area of active research. nih.govnih.gov However, further investigation is required to specifically characterize the immunomodulatory profile of this compound.

Activation of Immune Cells (e.g., Macrophages, Lymphocytes)

Currently, there is no specific scientific data available detailing the effects of this compound on the activation of immune cells such as macrophages and lymphocytes. Macrophages play a crucial role in the innate immune response by engulfing pathogens and cellular debris, and they can be activated into different phenotypes, such as pro-inflammatory (M1) or anti-inflammatory (M2) macrophages biorxiv.org. Lymphocytes, including T cells and B cells, are key components of the adaptive immune system, and their proliferation and differentiation are critical for targeted immune responses.

Future in vitro studies would be required to determine if this compound can modulate the behavior of these cells. Such studies might involve treating isolated macrophages or lymphocytes with this compound and observing changes in cell proliferation, surface marker expression, and the production of signaling molecules.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound has not been specifically evaluated. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Many natural triterpenoids have demonstrated anti-inflammatory properties, often by inhibiting the production of inflammatory mediators.

Modulation of Pro-inflammatory Cytokine Expression

There is no available research on the effect of this compound on the expression of pro-inflammatory cytokines. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response nih.gov. The overproduction of these cytokines can lead to chronic inflammatory conditions.

To assess the anti-inflammatory potential of this compound, studies would need to measure its effect on the production of TNF-α, IL-6, and other pro-inflammatory mediators in immune cells, such as macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). Inhibition of nitric oxide (NO) production in macrophages is another common assay to screen for anti-inflammatory activity, as high levels of NO are produced during inflammation jci.orgjapsonline.com.

Antioxidant Activity

Specific studies detailing the antioxidant activity of isolated this compound are not present in the current scientific literature. Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage cells.

The free radical scavenging mechanisms of this compound are unknown. Common in vitro assays used to determine the radical scavenging ability of natural compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays nih.govopenagrar.denih.gove3s-conferences.org. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The results are often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Table 1: Common In Vitro Assays for Antioxidant Activity

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at a specific wavelength (typically around 517 nm). |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of its blue-green color. | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |

There is no direct evidence to suggest that this compound can protect cells against oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants nih.govdntb.gov.uanih.govresearchgate.net. This can lead to cellular damage and is implicated in the aging process and various diseases.

Future research could investigate the cytoprotective effects of this compound by exposing cultured cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), and determining if treatment with the compound improves cell viability or reduces markers of oxidative damage mdpi.com.

Antimicrobial Activities (Antibacterial, Antifungal)

Comprehensive searches of scientific literature have not yielded specific studies detailing the antimicrobial activities of this compound. While the broader class of saponins, to which this compound belongs, has been investigated for such properties, data focusing explicitly on this compound are not available in the reviewed preclinical and in vitro investigations.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, E. coli, Pseudomonas aeruginosa)

There is currently no available scientific data on the efficacy of this compound against common bacterial strains such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa. Research into the specific antibacterial spectrum of this compound has not been reported in the accessible literature.

Antifungal Efficacy

Information regarding the in vitro antifungal efficacy of this compound is not present in the current body of scientific literature. Studies to determine its activity against fungal pathogens have not been published.

Other Reported In Vitro Bioactivities

Further investigation into other potential biological activities of this compound reveals a similar absence of specific data in the public domain.

Hemolytic Activity and Its Relationship to Saponin Structure

While the hemolytic activity of various saponins is a subject of scientific inquiry, with structure-activity relationships being a key area of investigation, no studies have been published that specifically measure or describe the hemolytic properties of this compound. The relationship between its specific structure and its potential to lyse red blood cells remains uninvestigated.

Mechanistic Elucidation of Biological Actions

Effects on Key Cellular Processes

Influence on Cell Motility and Migration

The capacity of cancer cells to move and migrate is fundamental to the processes of invasion and metastasis. Emerging research indicates that certain natural compounds can interfere with these mechanisms. While direct studies on Cyclamiretin D's effect on cell motility and migration are not extensively detailed in the provided search results, related compounds and general principles of cell motility offer a framework for understanding its potential actions.

Cell motility is a complex process involving the dynamic remodeling of the cytoskeleton, a network of protein filaments that provides structural support and generates the forces necessary for movement. numberanalytics.comresearchgate.net This process is crucial for normal physiological events like tissue repair and immune responses, but it is also exploited by cancer cells to spread throughout the body. numberanalytics.com The regulation of cell adhesion to the extracellular matrix is a key aspect of motility, and the cytoskeleton plays a vital role in generating the mechanical forces for both attachment and detachment. numberanalytics.comnu.edu.kz

Studies on related saponin (B1150181) compounds from the Ardisia genus, to which this compound belongs, have shown inhibitory effects on cancer cell growth. google.com Although not explicitly detailing the impact on migration, the induction of apoptosis (programmed cell death) by these compounds inherently halts any potential for cell movement. google.com

Furthermore, the regulation of cell motility is intricately linked to various signaling pathways. For instance, the Rho GTPase and ROCK signaling pathways are known to be involved in cellular migration. nih.gov Inhibition of these pathways can lead to decreased cell motility. nih.gov While the direct interaction of this compound with these specific pathways has not been elucidated in the provided information, the broader anti-cancer activities of related saponins (B1172615) suggest that interference with such pro-migratory signaling is a plausible mechanism of action.

Regulation of Gene Expression and Protein Levels

Gene expression is the fundamental process by which the genetic information stored in DNA is used to synthesize a functional gene product, such as a protein. genome.gov This process is tightly regulated and can be altered in disease states like cancer. lumenlearning.com The regulation of gene expression can occur at multiple levels, including the transcription of DNA into RNA and the subsequent translation of RNA into protein. lumenlearning.com

Impact on Apoptosis-Related Genes (e.g., Bax, Bad, Bid, Bcl-2, Fas mRNA)

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. anygenes.com The process is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, which are encoded by specific genes. frontiersin.orgfree.fr Dysregulation of these genes can lead to the survival of cancer cells.

Research on a structurally related saponin, designated as AG4, which is a glycoside of Cyclamiretin A, provides significant insight into how compounds of this class can modulate the expression of apoptosis-related genes in cancer cells. nih.gov In a study on human nasopharyngeal carcinoma cells, AG4 was found to significantly alter the expression of several key apoptosis-related genes at both the mRNA and protein levels. nih.gov

Specifically, AG4 treatment led to the following changes:

Downregulation of Bcl-2: The Bcl-2 gene encodes an anti-apoptotic protein that prevents cell death. frontiersin.org AG4 was shown to inhibit the expression of both Bcl-2 mRNA and the Bcl-2 protein. nih.gov

Upregulation of Bax, Bad, and Bid: These genes encode pro-apoptotic proteins that promote cell death. frontiersin.org AG4 treatment stimulated the expression of Bax, Bad, and Bid at both the mRNA and protein levels. nih.gov

Upregulation of Fas: The Fas gene (also known as CD95) encodes a death receptor that, when activated, triggers the extrinsic pathway of apoptosis. anygenes.com AG4 was found to increase the expression of Fas mRNA and its corresponding protein. nih.gov

These findings suggest that a key anti-cancer mechanism of this class of compounds involves shifting the balance of gene expression to favor apoptosis. By decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins Bax, Bad, and Bid, as well as the death receptor Fas, these compounds can effectively trigger the cell's self-destruction machinery. nih.gov This modulation of gene and protein expression highlights a critical point of intervention in cancer therapy.

The table below summarizes the observed effects of the related compound AG4 on the expression of apoptosis-related genes and proteins.

| Gene/Protein | Function | Effect of AG4 Treatment |

| Bcl-2 | Anti-apoptotic | Decreased mRNA and protein expression nih.gov |

| Bax | Pro-apoptotic | Increased mRNA and protein expression nih.gov |

| Bad | Pro-apoptotic | Increased mRNA and protein expression nih.gov |

| Bid | Pro-apoptotic | Increased mRNA and protein expression nih.gov |

| Fas | Death Receptor | Increased mRNA and protein expression nih.gov |

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Specific Biological Activities (e.g., Cytotoxicity, Immunomodulation, Hemolysis)

The bioactivity of cyclamiretin-type saponins (B1172615) is a composite of the effects of the aglycone and the nature of its glycosylation. Key structural motifs that dictate cytotoxicity, immunomodulation, and hemolysis include the core triterpenoid (B12794562) skeleton, the presence and type of sugar chains, and specific functional groups.

Cytotoxicity: The cytotoxic effects of saponins are often a primary focus of SAR studies. For triterpenoid saponins isolated from the genus Ardisia, which includes compounds with cyclamiretin aglycones, both the aglycone structure and the sugar chain at C-3 are considered crucial for activity. cjnmcpu.com Preliminary studies on saponins from Ardisia crenata with aglycones similar to Cyclamiretin D indicated that the presence of a sugar chain is important for cytotoxicity. cjnmcpu.com For instance, certain triterpenoid saponins from this plant exhibited significant cytotoxicity against cancer cell lines like A549 (lung), MCF-7 (breast), and HepG2 (liver), while others were inactive, suggesting that specific structural variations are key determinants of this activity. cjnmcpu.com Generally, in the broader class of oleanane-type saponins, monodesmosidic saponins (with a single sugar chain, typically at C-3) tend to be more cytotoxic than bidesmosidic ones (with two sugar chains). dokumen.pub

Immunomodulation: The immunomodulatory properties of saponins are well-documented, with many acting as potent adjuvants that enhance immune responses. These effects are also highly structure-dependent. Saponins can stimulate the production of pro-inflammatory cytokines like TNF-α and IL-6 by macrophages and enhance T-cell proliferation. The amphiphilic nature of saponins, conferred by the hydrophobic aglycone and the hydrophilic sugar chains, allows them to interact with cell membranes, a key step in initiating immune responses. While specific immunomodulatory studies on this compound are not extensively detailed in the available literature, the general principles of saponin (B1150181) SAR suggest that the type and length of the sugar chain, along with the aglycone's hydroxylation pattern, would be critical factors.

Hemolysis: Hemolytic activity, the ability to rupture red blood cells, is a characteristic feature of many saponins and is closely tied to their structure. dokumen.pub This activity is often used as a preliminary screen for membrane-disrupting capabilities. Studies on a wide range of triterpenoid saponins have established clear SAR principles. For instance, monodesmosidic saponins are generally more hemolytically active than bidesmosidic saponins. dokumen.pub Research on Cyclamiretin A, which differs from this compound only by having an aldehyde group at C-30 instead of a hydroxymethyl group, provides valuable insight. Monodesmosidic saponins of Cyclamiretin A showed notable hemolytic activity. researchgate.net The presence of a free carboxylic group at C-28 and a hydroxyl group at C-16 are also known to influence hemolytic potential. dokumen.pub The strong hemolytic activity of some saponins has limited their clinical application, leading to research into modifications that reduce this toxicity while preserving desired activities like cytotoxicity. nih.gov

The following table summarizes the cytotoxic activity of some triterpenoid saponins related to this compound.

| Compound | Cell Line | IC50 (μmol·L⁻¹) |

|---|---|---|

| Ardicrenin (6) | A549 | 1.17 ± 0.01 |

| Ardicrenin (6) | MCF-7 | 1.19 ± 0.06 |

| Ardicrenin (6) | HepG2 | 3.52 ± 0.23 |

| Compound 5 (from A. crenata) | MCF-7 | 5.60 ± 0.54 |

| Compounds 2, 3, 4, 7 (from A. crenata) | A549, MCF-7, HepG2 | > 100 |

Impact of Glycosylation Patterns and Sugar Chain Length on Bioactivity

The process of glycosylation, catalyzed by glycosyltransferases, is crucial for the structural diversity and bioactivity of saponins. nih.govmdpi.com Studies on various triterpenoid saponins have shown that the number of sugar residues significantly affects hemolytic activity; for monodesmosidic saponins, activity often increases with the number of sugar units up to a certain point (e.g., four units). researchgate.net For cytotoxicity, an inverse relationship is sometimes observed, where fewer sugar units lead to higher activity, possibly due to increased hydrophobicity and better cell membrane penetration. researchgate.net

The removal of the sugar chain at the C-3 position in pulsatilla saponin D, another pentacyclic triterpenoid, led to a dramatic decrease in hemolytic toxicity, highlighting the critical role of this glycosylation site. nih.gov Similarly, the attachment point of the sugar chain is vital. Monodesmosidic saponins with the sugar chain at C-3 are generally more biologically active (both in terms of cytotoxicity and hemolysis) than those where the chain is attached elsewhere. dokumen.pub The specific sugars involved are also important; for example, some studies on lonicera saponins found that a glucosyl-arabinosyl moiety at C-3 resulted in very strong hemolytic activity. dokumen.pub

Influence of Aglycone Modifications on Pharmacological Effects

The aglycone, or sapogenin, forms the backbone of the saponin and its structure is fundamental to its pharmacological effects. bibliotekanauki.pl Modifications to the this compound aglycone, whether naturally occurring or synthetic, can lead to significant changes in bioactivity.

This compound belongs to the oleanane-type triterpenoids, which are characterized by a pentacyclic framework. researchgate.net Key structural features of the cyclamiretin skeleton include the 13,28-epoxy bridge. researchgate.net Modifications to this core can modulate activity. For example, in a study of pulsatilla saponin D derivatives, slight changes in the C-ring of the aglycone, such as the introduction of an 11-oxo group, significantly affected both cytotoxicity and hemolytic toxicity. nih.gov The aglycone itself, stripped of its sugar moieties, can also possess biological activity, although often different from its glycosylated form. researchgate.net For some saponins, the aglycone is responsible for antifungal activity. researchgate.net The isolation of the aglycone is typically achieved through acid hydrolysis, which cleaves the glycosidic bonds.

Role of Functional Groups (e.g., Hydroxyl, Carboxylic) on Activity

In the this compound structure, the hydroxyl groups at C-3 and C-16, and the hydroxymethyl group at C-30 are key functional groups. The C-3 hydroxyl is the primary site for glycosylation, and as discussed, this attachment is vital for many biological activities. dokumen.pub The presence of a hydroxyl group at C-16 is also known to be a significant factor. In studies of various triterpenoid saponins, a 16α-OH group was found to increase hemolytic activity. dokumen.pub

The functional group at the C-28 position is also critical. In many saponins, this is a carboxylic acid group. In this compound, C-28 is part of the 13,28-epoxy bridge and also bears a hydroxymethyl group (C-30). cjnmcpu.com The presence of a free carboxylic acid at C-28 has been shown to be important for the hemolytic activity of some saponins. nih.gov Conversely, esterification of this carboxyl group can modulate activity. For hederagenin (B1673034) derivatives, those with a terminal ethyl ester at C-28 displayed more potent cytotoxicity than their counterparts with a free carboxylic acid, suggesting that increased lipophilicity can enhance this particular activity. nih.gov The difference between Cyclamiretin A (which has a C-30 aldehyde) and this compound (C-30 hydroxymethyl) represents another subtle but important functional group modification that likely influences their respective biological profiles. cjnmcpu.comresearchgate.net

Computational and Modeling Approaches in SAR Analysis

Computational methods are increasingly used to understand and predict the structure-activity relationships of natural products, including saponins. arxiv.orgnih.gov These in silico techniques can model the interactions between a saponin and its biological target, helping to explain observed activities and guide the synthesis of new, more potent derivatives.

Approaches like Quantitative Structure-Activity Relationship (QSAR) analysis attempt to correlate physicochemical properties of molecules with their biological activities. scribd.com For saponins, this could involve modeling how changes in lipophilicity, electronic parameters, or steric factors affect cytotoxicity or receptor binding. For example, a QSAR study on antimalarial compounds found that variations in activity correlated with lipid solubility (log P) and electronic parameters of substituents. scribd.com

Molecular docking is another powerful tool that can predict how a saponin might bind to the active site of an enzyme or receptor. nih.gov While specific computational studies focused solely on this compound are not widely reported, the principles have been applied to other triterpenoids. Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that are essential for activity. nih.gov These computational models, when validated with experimental data, provide a high-fidelity understanding of SAR and can significantly accelerate the drug discovery process. nato.intuzh.ch

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of Cyclamiretin D are accomplished through the application of several spectroscopic methods. ontosight.aiird.fr These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. ird.frnih.gov Both ¹H-NMR and ¹³C-NMR experiments are employed to map out the carbon-hydrogen framework of the molecule. ird.frresearchgate.net The chemical shifts, coupling constants, and signal integrations in the ¹H-NMR spectrum reveal the number and environment of protons, while the ¹³C-NMR spectrum identifies the different carbon atoms present in the structure. researchgate.netlibretexts.orghmdb.caresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's complex polycyclic structure. ird.frlibretexts.org

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. ontosight.aiird.frcapes.gov.br It provides the accurate molecular weight of the compound and offers insights into its elemental composition. capes.gov.br Fragmentation patterns observed in the mass spectrum, often generated through techniques like electrospray ionization (ESI), can further corroborate the proposed structure by showing characteristic losses of functional groups. nih.govthieme-connect.de

The following table summarizes key spectroscopic data that could be anticipated for this compound based on its known structure, although specific values can vary slightly depending on the solvent and instrument used.

| Technique | Parameter | Expected Observation for this compound |

| ¹H-NMR | Chemical Shift (δ) | Signals for methyl groups, methylene (B1212753) and methine protons on the triterpenoid (B12794562) skeleton, and protons of hydroxyl groups. |

| ¹³C-NMR | Chemical Shift (δ) | Resonances corresponding to the 30 carbon atoms of the oleanane-type triterpenoid structure, including methyl, methylene, methine, and quaternary carbons, as well as carbons bearing hydroxyl groups. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of this compound (C₃₀H₄₈O₄), which is 472.7 g/mol . |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Absorption bands indicating the presence of hydroxyl (O-H) and carbonyl (C=O) functional groups. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for assessing the purity of this compound isolates and for its quantitative determination in complex mixtures such as plant extracts. ijrpc.comresearchgate.netcstti.com These techniques separate components based on their differential interactions with a stationary and a mobile phase. ijrpc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of saponins (B1172615) like this compound. scielo.brnih.govresearchgate.net Reversed-phase HPLC, typically employing a C18 column, is often the method of choice. nih.govnih.gov In this mode, a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is used, and the separation is based on the hydrophobicity of the analytes. nih.govnacalai.com Detection is frequently achieved using a UV detector, as many triterpenoids exhibit some UV absorbance. scielo.brresearchgate.net The retention time of this compound under specific HPLC conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for purity assessment. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-TOF)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool with enhanced sensitivity and selectivity. nih.govnebiolab.com For the analysis of this compound, LC-MS, particularly with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer, can be highly effective. thieme-connect.denih.gov ESI gently ionizes the molecules, minimizing fragmentation and preserving the molecular ion, which is then accurately measured by the TOF analyzer. nih.gov This technique allows for the confident identification of this compound in complex mixtures, even at low concentrations, by correlating the retention time with the precise mass-to-charge ratio. researchgate.net

Quantitative Determination Methods

Quantitative analysis of this compound typically involves the use of a calibration curve. longdom.orgshimadzu.com This is constructed by analyzing a series of standard solutions of the purified compound at known concentrations and plotting the instrumental response (e.g., peak area from HPLC-UV or ion intensity from LC-MS) against the concentration. longdom.orgshimadzu.com The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating the value from the calibration curve. shimadzu.com The use of an internal standard can improve the accuracy and precision of the quantification by compensating for variations in sample preparation and instrument response. longdom.org

Analytical Method Development and Validation Considerations for Saponins

The development and validation of analytical methods for saponins, including this compound, are critical to ensure the reliability and accuracy of the results. scielo.brjales.orgnih.gov This process involves establishing and verifying several key performance parameters. nih.gov

Linearity, Selectivity, and Precision

Linearity : An essential parameter, linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. scielo.brraco.cat For a quantitative method, a linear relationship is established by analyzing a series of standards, and the correlation coefficient (R²) of the resulting calibration curve should ideally be close to 1.000. jales.orgraco.cat

Selectivity : Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.govraco.cat In HPLC, this is demonstrated by achieving baseline separation of the analyte peak from other peaks. raco.cat For LC-MS, selectivity is enhanced by monitoring specific precursor and product ion transitions (multiple reaction monitoring, MRM).

Precision : Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jales.orgraco.cat It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jales.org Low RSD values indicate high precision. jales.org

The following table outlines the key validation parameters and their typical acceptance criteria for analytical methods used for saponins.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 raco.cat |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 2-3%). |

| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD should be within acceptable limits (e.g., < 5%). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte should be within a specified range (e.g., 95-105%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. |

Detection and Quantitation Limits

The determination of the limit of detection (LOD) and limit of quantitation (LOQ) is a critical component of analytical method validation, establishing the performance capabilities of a given procedure. nih.govresearchgate.net The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govloesungsfabrik.denih.gov These parameters are crucial for ensuring the reliability of data, particularly in the analysis of trace components in complex matrices. wjarr.com

For triterpenoid saponins and their aglycones, such as this compound, liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice. ujpronline.comresearchgate.net These techniques offer high sensitivity and selectivity, which are essential for distinguishing between structurally similar compounds often found together in natural extracts. researchgate.net The determination of LOD and LOQ is typically performed by analyzing a series of dilutions of a standard solution and is often calculated based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deeuropa.eu

While specific, validated LOD and LOQ values for the isolated aglycone this compound are not extensively documented in publicly available research, data for closely related triterpenoid saponin (B1150181) glycosides containing a cyclamiretin core provide valuable insight into the detection capabilities of modern analytical methods. The structural complexity of the attached sugar moieties can influence the ionization efficiency and, consequently, the detection limits.

A study focused on the simultaneous quantification of six major triterpenoid saponins in Ardisia japonica using a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method provides relevant data. Although this study analyzed a glycoside of Cyclamiretin A, the structural similarity allows for an estimation of the analytical sensitivity for this class of compounds. The established method demonstrated high sensitivity and accuracy for these complex molecules. researchgate.net The limits of detection (LODs) and limits of quantitation (LOQs) for the saponins analyzed in this study are detailed below.

Table 1: Detection and Quantitation Limits for Triterpenoid Saponins in Ardisia japonica by LC-ESI-MS

| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |

|---|---|---|---|

| Ardisiacrenoside A | 15.12 | 43.20 | researchgate.net |

| Cyclamine | 20.16 | 64.80 | researchgate.net |

| Ardisiacrispin A | 25.92 | 86.40 | researchgate.net |

| Ardisiacrispin B | 86.40 | 311.04 | researchgate.net |

| 3β-O-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)-α-L-arabinopyranosyl)-cyclamiretin A | 34.56 | 116.64 | researchgate.net |

| 3β-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranosyl-13β,28-epoxy-16α-hydroxyoleanane | 28.80 | 97.20 | researchgate.net |

Data sourced from a study on triterpenoid saponins from Ardisia japonica. researchgate.net The table presents the LOD and LOQ values determined for various saponins, including one with a Cyclamiretin A core, providing a benchmark for the analytical sensitivity for this compound class.

The values in the table demonstrate that LC-MS methods can quantify these complex glycosides at low nanogram-per-milliliter levels. The variation in LOD and LOQ values among the different saponins highlights how the specific structure of each compound can affect its response in the mass spectrometer. researchgate.net It is anticipated that a validated method for the aglycone this compound would likely exhibit detection limits within a similar or potentially lower range, as the removal of the large sugar moieties might enhance ionization efficiency in some cases.

Future Research Directions

Elucidation of Novel Biological Activities and Therapeutic Potential

While preliminary studies have hinted at the biological relevance of Cyclamiretin D, a vast landscape of potential activities remains unexplored. Future research must prioritize a systematic and broad-based screening of this compound against a diverse array of biological targets. The oleanane (B1240867) and ursane-type triterpenoids are known to possess a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and hepatoprotective properties. sinica.edu.twresearchgate.net A comprehensive investigation into these areas for this compound is a logical and necessary progression.

Future screening efforts should employ high-throughput assays to test for novel cytotoxic activity against various cancer cell lines, antimicrobial effects against resistant bacterial and fungal strains, and antiviral potential against emerging pathogens. Furthermore, given the established anti-inflammatory and anti-allergic properties of compounds from its source, Ardisia japonica, deeper mechanistic studies are warranted. Investigating its influence on key inflammatory pathways, such as the nuclear factor κB (NF-κB) signaling pathway, could reveal novel therapeutic applications for chronic inflammatory diseases. nih.gov

Deeper Understanding of Biosynthetic Enzymes and Pathways for Engineered Production

The natural abundance of this compound can be a limiting factor for extensive research and development. A critical future direction is the elucidation of its complete biosynthetic pathway to enable engineered production in microbial hosts. Triterpenoid (B12794562) biosynthesis begins with the cyclization of squalene, but the subsequent specific oxidation steps that create the unique decoration of the this compound scaffold are currently unknown.

Research should focus on identifying the specific cytochrome P450 enzymes (CYPs) and glycosyltransferases (GTs) from the source organism responsible for its synthesis. Once these genes are identified and characterized, they can be transferred into a chassis organism, such as Saccharomyces cerevisiae or Escherichia coli. Metabolic engineering and synthetic biology approaches can then be used to optimize the pathway, balance precursor supply, and enhance the final titer of the compound. This would not only provide a sustainable and scalable source of this compound but also open the door to producing novel, non-natural derivatives through pathway engineering.

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the therapeutic potential and structure-activity relationships of this compound, access to a variety of structural analogs is essential. This necessitates the development of advanced and flexible synthetic strategies. While the total synthesis of such a complex natural product is a formidable challenge, modern synthetic methodologies offer promising avenues.

Future research in this area should explore convergent synthetic routes, where key fragments of the molecule are synthesized independently before being coupled together in the late stages. nih.gov Methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) could be invaluable for assembling the core structure and introducing diverse side chains. nih.gov Furthermore, late-stage functionalization techniques, which allow for the modification of the core scaffold after it has been assembled, would be a powerful tool for rapidly generating a library of complex analogs for biological screening.

Comprehensive Structure-Activity Relationship Profiling Through Systematic Derivatization

A comprehensive understanding of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound for therapeutic use. For this compound, this involves systematically modifying its structure and assessing how these changes impact its biological activity. Slight structural differences in pentacyclic triterpenoids can markedly affect their biological mechanisms. mdpi.com

Future research must involve the targeted derivatization of the key functional groups on the this compound scaffold. This includes esterification or etherification of hydroxyl groups, amidation of the carboxylic acid moiety, and modification of the substituents on the pentacyclic core. Each new derivative would be subjected to a battery of biological assays to correlate specific structural features with functional outcomes, such as cytotoxicity or anti-inflammatory potency. This systematic approach will identify the key pharmacophores responsible for its activity and guide the design of more potent and selective analogs. sinica.edu.twnih.gov

Table 1: Conceptual Framework for Systematic Derivatization and SAR Profiling of this compound

| Modification Site | Type of Modification | R-Group Variant | Expected Outcome on Polarity | Target Assay for Screening |

| C-3 Hydroxyl | Esterification | Acetyl, Benzoyl | Decrease | Cytotoxicity (MTT Assay) |

| C-16 Hydroxyl | Etherification | Methyl, Ethyl | Decrease | Anti-inflammatory (NF-κB Assay) |

| C-28 Carboxyl | Amidation | Alkylamines, Amino acids | Variable | Antiviral (Plaque Reduction Assay) |

| A-Ring | Introduction of Halogen | Fluoro, Chloro | Increase | Antimicrobial (MIC Assay) |

Optimization of In Vitro and Advanced In Vivo Models for Preclinical Evaluation

To accurately predict the therapeutic potential and translate basic findings into clinical applications, it is crucial to optimize the preclinical models used for evaluation. Relying solely on traditional 2D cell culture systems is insufficient, as they often fail to replicate the complex microenvironment of human tissues.

Future research must incorporate more physiologically relevant in vitro models. These include 3D cell cultures, such as spheroids and organoids, and microfluidic organ-on-a-chip platforms. These advanced models can provide more accurate insights into a compound's efficacy and potential toxicity.

For in vivo evaluation, beyond standard rodent models of disease, the use of alternative models like the zebrafish (Danio rerio) could accelerate preclinical screening. Zebrafish models offer advantages in terms of cost, speed, and the ability to perform higher-throughput screening for toxicity and efficacy. The selection of appropriate animal models that accurately reflect the human disease state is paramount for the successful preclinical development of this compound and its future analogs.

Q & A

Basic: What experimental strategies are recommended for isolating and purifying Cyclamiretin D from natural sources?

Answer:

this compound, a triterpenoid glycoside, is typically isolated via bioactivity-guided fractionation. Key steps include: